

13C NMR Characterization of 2,5-Dibromopyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromopyridine 1-oxide

Cat. No.: B189623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The electronic properties of the pyridine ring are substantially altered by N-oxidation, influencing its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. Among the array of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of the molecule. This technical guide offers a comprehensive overview of the ¹³C NMR characterization of **2,5-Dibromopyridine 1-oxide**, presenting key data and experimental considerations.

Molecular Structure and Carbon Numbering

The chemical structure of **2,5-Dibromopyridine 1-oxide** consists of a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an oxygen atom coordinated to the nitrogen atom. The standard IUPAC numbering convention for the pyridine ring is followed, starting from the nitrogen atom as position 1.

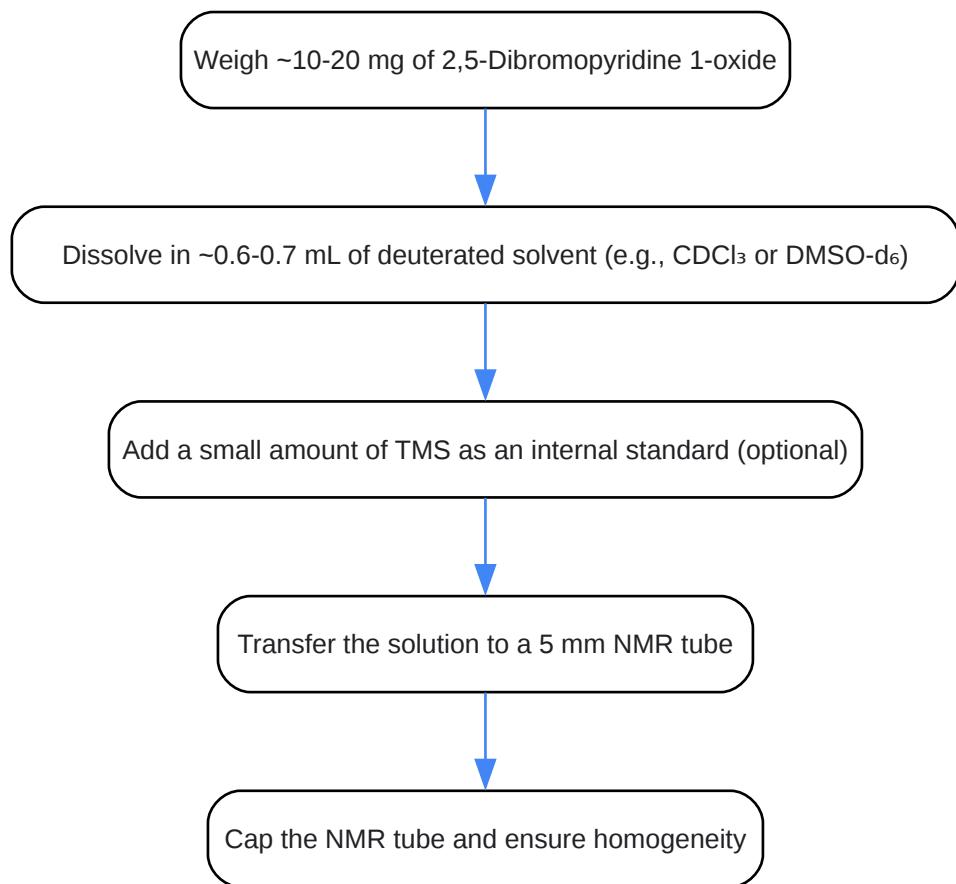
Figure 1. Structure and numbering of **2,5-Dibromopyridine 1-oxide**.

Experimental ^{13}C NMR Data

Obtaining high-quality ^{13}C NMR spectra is crucial for the unambiguous assignment of carbon signals. The chemical shifts are influenced by the electronic environment of each carbon atom, which is in turn affected by the electronegativity of the substituents (bromine and the N-oxide group) and their positions on the pyridine ring.

As of the latest literature review, specific experimental ^{13}C NMR chemical shift values for **2,5-Dibromopyridine 1-oxide** are not readily available in public databases. However, based on known data for similar substituted pyridine N-oxides, theoretical predictions can be made. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2,5-Dibromopyridine 1-oxide**


Carbon Position	Predicted Chemical Shift (δ , ppm)
C2	140 - 145
C3	125 - 130
C4	135 - 140
C5	115 - 120
C6	145 - 150

Note: These are predicted values and may differ from experimental results. The actual spectrum should be acquired for accurate characterization.

Experimental Protocol

To acquire a ^{13}C NMR spectrum of **2,5-Dibromopyridine 1-oxide**, the following experimental protocol is recommended.

Sample Preparation Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [13C NMR Characterization of 2,5-Dibromopyridine 1-oxide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189623#13c-nmr-characterization-of-2-5-dibromopyridine-1-oxide\]](https://www.benchchem.com/product/b189623#13c-nmr-characterization-of-2-5-dibromopyridine-1-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com